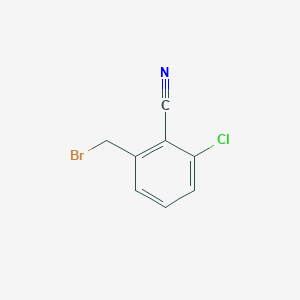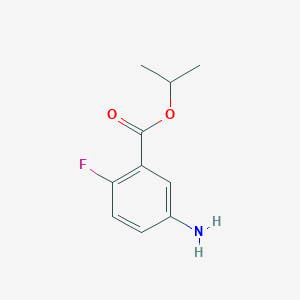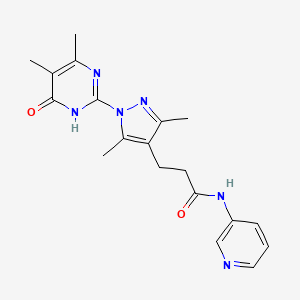
2-(Bromomethyl)-6-chlorobenzonitrile
説明
2-(Bromomethyl)-6-chlorobenzonitrile is a compound that is structurally related to various halogenated benzonitriles. While the specific compound is not directly discussed in the provided papers, related compounds such as 4-bromo-2,6-dichlorobenzonitrile have been studied for their molecular structure and crystal packing features . Similarly, o-chlorobenzonitrile and o-bromobenzonitrile have been analyzed for their pseudosymmetry and packing arrangements .
Synthesis Analysis
The synthesis of halogenated benzonitriles can involve various methods, including bromocyanomethylation, which is a reaction that introduces a bromomethyl group along with a cyano group to a molecule. For example, the bromocyanomethylation of carbonyl compounds using dibromoacetonitrile and indium(I) bromide has been shown to produce 2-bromo-3-hydroxynitriles in moderate to good yields . This method demonstrates the potential for synthesizing related compounds such as 2-(Bromomethyl)-6-chlorobenzonitrile.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the molecular structure of 4-bromo-2,6-dichlorobenzonitrile was described as normal, with a notable interaction between the Lewis base (CN) and the Lewis acid (Br) . This interaction could be indicative of the types of intermolecular forces that might be present in 2-(Bromomethyl)-6-chlorobenzonitrile.
Chemical Reactions Analysis
Although the specific chemical reactions of 2-(Bromomethyl)-6-chlorobenzonitrile are not detailed in the provided papers, the reactivity of bromomethyl groups in halogenated compounds is well-known. These groups can participate in further chemical transformations, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles can be inferred from related compounds. For example, the crystal structure and hydrogen bonding patterns of o-chlorobenzonitrile and o-bromobenzonitrile provide insights into the potential solid-state properties of 2-(Bromomethyl)-6-chlorobenzonitrile . Additionally, the effects of different substituents on the molecular conformation and geometry have been discussed in the context of a bromomethyl-substituted bicyclo[2.2.1]heptane derivative .
科学的研究の応用
1. Synthesis of Pharmaceuticals
2-(Bromomethyl)-6-chlorobenzonitrile is utilized in the synthesis of pharmaceutical compounds. For instance, it has been used in the synthesis of the antihypertensive drug Valsartan. The process involves a series of reactions starting with chlorobenzonitrile, proceeding through a Grignard reaction, and eventually leading to the formation of the drug (Qing, 2001).
2. Agricultural Applications
In agriculture, this compound plays a role in the synthesis of herbicides. For example, benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil, which are used in farming, orchards, and public areas, are structurally related to 2-(Bromomethyl)-6-chlorobenzonitrile (Holtze, Sørensen, Sørensen, & Aamand, 2008).
3. Material Science and Chemical Properties Study
It is also studied for its physical, thermal, and spectroscopic properties, which are relevant in material science. Investigations into the impact of treatments on its properties like crystallite size, surface area, and thermal behaviors provide insights for its application in various chemical processes (Trivedi et al., 2015).
4. Environmental Impact Analysis
The environmental fate and impact of 2-(Bromomethyl)-6-chlorobenzonitrile, especially when used as herbicides, is a significant area of research. Studies focus on its degradation, accumulation of persistent metabolites, and the microbial organisms involved in its breakdown, which are crucial for understanding its long-term environmental effects (Holtze et al., 2008).
5. Exploring Chemical Interactions and Mechanisms
Research on 2-(Bromomethyl)-6-chlorobenzonitrile extends to exploring its chemical interactions and mechanisms. This includes studies on its molecular structure, interactions in its crystalline form, and thermodynamic properties. Such studies are fundamental in understanding its behavior in various chemical reactions and its potential applications in synthetic chemistry (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).
作用機序
Safety and Hazards
The safety data sheet for “2-(Bromomethyl)-6-chlorobenzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
特性
IUPAC Name |
2-(bromomethyl)-6-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQRMGCPYFBURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-chlorobenzonitrile | |
CAS RN |
863676-23-7 | |
| Record name | 2-(bromomethyl)-6-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)
![Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2564779.png)

![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)


![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)
![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)
![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)
![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)

![2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2564798.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2564799.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)